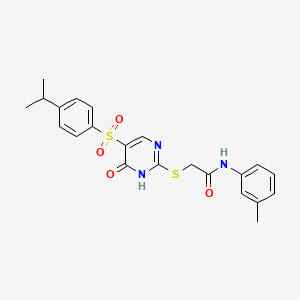

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-14(2)16-7-9-18(10-8-16)31(28,29)19-12-23-22(25-21(19)27)30-13-20(26)24-17-6-4-5-15(3)11-17/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCXLURQXVPJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide , also referred to as Hit15 , has garnered attention due to its potential therapeutic applications, particularly in antiviral and anti-inflammatory contexts. This article reviews its biological activity, synthesis, and implications for future research.

Chemical Structure

The structure of Hit15 can be broken down into several functional groups that contribute to its biological activity:

- Pyrimidine ring : This is critical for its interaction with biological targets.

- Sulfonyl group : Enhances solubility and may influence the compound's reactivity.

- Thioether linkage : Potentially involved in the mechanism of action against target enzymes or receptors.

Antiviral Properties

Recent studies have demonstrated that Hit15 exhibits significant antiviral activity. In vitro assays showed that it inhibited viral infection by approximately 43% at a concentration of 10 μM using a pseudovirus model. It also suppressed the generation of superoxide anions and elastase release in activated neutrophils, with IC50 values of 1.43 μM and 1.28 μM , respectively . These findings suggest that Hit15 could be a promising candidate for further development as an antiviral agent, particularly against coronaviruses.

Anti-inflammatory Effects

Hit15 has shown potential in modulating inflammatory responses. The compound's ability to inhibit superoxide anion generation indicates its role in reducing oxidative stress, which is often implicated in inflammatory diseases. This property could make it beneficial in treating conditions exacerbated by inflammation, such as COVID-19 .

Synthesis

The synthesis of Hit15 involves several steps, typically starting from readily available precursors. The general synthetic route includes:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation reactions.

- Final coupling with the m-tolyl acetamide to yield the desired product.

This synthetic pathway highlights the versatility of Hit15 and its potential for modification to enhance efficacy or reduce toxicity.

Case Studies and Research Findings

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding how Hit15 interacts at the molecular level with viral proteins and inflammatory pathways.

- In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential before clinical trials.

- Analog Development : Synthesizing analogs with varied substituents to optimize activity profiles and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.